Methyl 7-fluoro-1-benzothiophene-2-carboxylate Methyl 7-fluoro-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 550998-54-4
VCID: VC2263176
InChI: InChI=1S/C10H7FO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
SMILES: COC(=O)C1=CC2=C(S1)C(=CC=C2)F
Molecular Formula: C10H7FO2S
Molecular Weight: 210.23 g/mol

Methyl 7-fluoro-1-benzothiophene-2-carboxylate

CAS No.: 550998-54-4

Cat. No.: VC2263176

Molecular Formula: C10H7FO2S

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-fluoro-1-benzothiophene-2-carboxylate - 550998-54-4

Specification

CAS No. 550998-54-4
Molecular Formula C10H7FO2S
Molecular Weight 210.23 g/mol
IUPAC Name methyl 7-fluoro-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C10H7FO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
Standard InChI Key NOARBDNEINIRHZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(S1)C(=CC=C2)F
Canonical SMILES COC(=O)C1=CC2=C(S1)C(=CC=C2)F

Introduction

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the benzothiophene class of heterocyclic compounds. These compounds are known for their diverse biological activities and applications in pharmaceutical and chemical industries. The presence of a fluorine atom and a carboxylate group in this compound enhances its reactivity and potential for further chemical modifications.

Synthesis Methods

The synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step reactions starting from simpler benzothiophene derivatives. Common methods include fluorination reactions to introduce the fluorine atom and esterification to form the methyl ester group. The choice of synthesis route depends on the availability of starting materials and the desired yield and purity of the final product.

Synthesis StepDescription
1. Formation of Benzothiophene CoreSynthesis from thiophenol and appropriate aldehydes or ketones.
2. FluorinationIntroduction of a fluorine atom at the 7-position using fluorinating agents.
3. EsterificationConversion of the carboxylic acid group to a methyl ester using methanol and acid catalysts.

Biological and Chemical Applications

Methyl 7-fluoro-1-benzothiophene-2-carboxylate can serve as a precursor for the synthesis of more complex molecules with potential biological activities. The fluorine atom enhances the compound's lipophilicity, which can improve its ability to cross biological membranes. Additionally, the carboxylate group provides a site for further chemical modifications, such as amidation or esterification reactions, to produce compounds with specific pharmacological properties.

Application AreaDescription
Pharmaceutical SynthesisPrecursor for drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Chemical ResearchIntermediate for the synthesis of novel heterocyclic compounds with unique optical or electronic properties.

Safety and Handling

Handling Methyl 7-fluoro-1-benzothiophene-2-carboxylate requires proper safety precautions due to its potential reactivity and toxicity. It is advisable to use protective equipment, such as gloves and goggles, and work in a well-ventilated area. The compound should be stored in a cool, dry place away from incompatible substances.

Safety MeasureDescription
Personal Protective EquipmentGloves, goggles, lab coat.
Storage ConditionsCool, dry place away from incompatible substances.
Handling PrecautionsAvoid inhalation, ingestion, and skin contact.

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